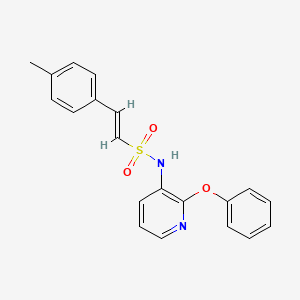

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide

説明

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide is a member of the (E)-N-aryl-2-arylethenesulfonamide class, characterized by a sulfonamide bridge linking two aromatic systems in an E-configuration. The compound features a 4-methylphenyl group on the ethene moiety and a 2-phenoxypyridin-3-yl substituent on the sulfonamide nitrogen. This structural arrangement confers unique electronic and steric properties, distinguishing it from analogues with alternative substituents.

特性

IUPAC Name |

(E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-16-9-11-17(12-10-16)13-15-26(23,24)22-19-8-5-14-21-20(19)25-18-6-3-2-4-7-18/h2-15,22H,1H3/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUBIHLCTDCIOG-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(N=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(N=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Overview of (E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide

This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The structure suggests potential interactions with various biological targets due to the presence of both aromatic and heterocyclic moieties.

Antimicrobial Properties

Sulfonamides are primarily recognized for their antimicrobial activity. They inhibit bacterial growth by interfering with folic acid synthesis. While specific studies on this compound may be limited, related sulfonamide derivatives have demonstrated significant activity against a range of bacteria and fungi.

Anti-inflammatory Effects

Some sulfonamide compounds exhibit anti-inflammatory properties by modulating immune responses. This could be relevant for (E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide, particularly in conditions like rheumatoid arthritis or inflammatory bowel disease.

Potential Anticancer Activity

Recent studies have shown that certain sulfonamides can induce apoptosis in cancer cells. The unique structural features of this compound may enhance its potential as an anticancer agent, warranting further investigation.

Case Studies

- Antibacterial Activity : A study on related compounds showed that modifications in the phenyl and pyridine rings significantly affected antibacterial potency against Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Mechanisms : Research indicated that sulfonamides could inhibit the production of pro-inflammatory cytokines, suggesting a pathway through which (E)-2-(4-methylphenyl)-N-(2-phenoxypyridin-3-yl)ethenesulfonamide might exert its effects.

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain sulfonamide derivatives could inhibit cell proliferation and promote cell cycle arrest, indicating potential therapeutic applications in oncology.

Data Tables

| Activity Type | Related Compound | Effect Observed |

|---|---|---|

| Antimicrobial | Sulfanilamide | Inhibition of bacterial growth |

| Anti-inflammatory | Sulfamethoxazole | Reduced cytokine production |

| Anticancer | Sulfadiazine | Induction of apoptosis in cancer cells |

類似化合物との比較

Comparison with Similar Compounds

Key Observations

The 2-phenoxypyridin-3-yl group introduces a nitrogen-containing heterocycle, which may enhance hydrogen-bonding interactions compared to purely phenyl-based analogues (e.g., 6s, 6v) .

Synthetic Pathways: The synthesis of analogous compounds (e.g., 6s, 6t) typically involves condensation of sulfamoylacetic acid derivatives with aryl aldehydes, followed by dehydration or reduction steps . The target compound likely follows a similar route, though starting materials would differ (e.g., 2-phenoxypyridin-3-amine vs. 4-methoxy-3-nitroaniline).

Physicochemical Properties: Melting points for analogues range from 132–184°C, influenced by substituent polarity and crystal packing. The absence of polar groups (e.g., nitro, amino) in the target compound may result in a lower melting point . The pyridine-phenoxy moiety could improve solubility in polar solvents compared to trimethoxyphenyl analogues (e.g., 6s) .

Biological Implications: While the target compound's activity is unspecified, structural relatives with nitro or amino groups (e.g., 6s, 6v) exhibit enhanced bioactivity, likely due to improved target binding or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。